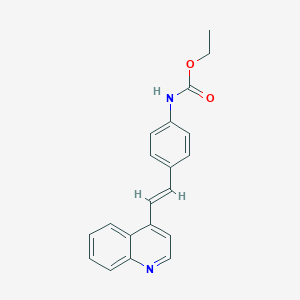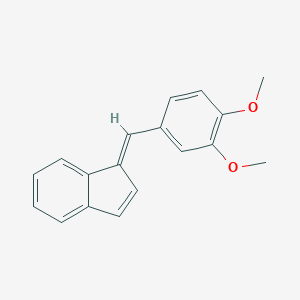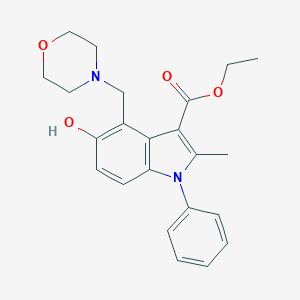
ethyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-phenyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-phenyl-1H-indole-3-carboxylate is a synthetic compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as THJ-018 and is used in scientific research for its psychoactive effects and potential therapeutic applications.
Mecanismo De Acción
THJ-018 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and immune system, respectively. It binds to these receptors and activates them, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
THJ-018 has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as altered perception, mood, and cognition. It has also been reported to have analgesic, anti-inflammatory, and anti-cancer properties, although further research is needed to confirm these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
THJ-018 is a useful tool for scientific research due to its potent psychoactive effects and ability to activate cannabinoid receptors. However, it is important to note that its use is associated with certain limitations, including the potential for toxicity and adverse effects, as well as the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on THJ-018, including investigations into its anti-inflammatory, analgesic, and anti-cancer properties, as well as its potential therapeutic applications in the treatment of various diseases and conditions. Further research is also needed to better understand its mechanism of action, as well as its potential for abuse and addiction. In addition, there is a need for the development of new synthetic cannabinoids that are safer and more effective than THJ-018.
Métodos De Síntesis
THJ-018 is synthesized by reacting 1-(5-hydroxypentyl)-1H-indole-3-carboxylic acid with 4-morpholinylmethyl chloride, followed by esterification with ethyl alcohol. The resulting product is a white powder that is soluble in organic solvents and has a melting point of 80-81°C.
Aplicaciones Científicas De Investigación
THJ-018 is used in scientific research for its psychoactive effects, which are similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive component of cannabis. It is commonly used as a reference standard for the identification and quantification of synthetic cannabinoids in biological samples. THJ-018 has also been investigated for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties.
Propiedades
Nombre del producto |
ethyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-phenyl-1H-indole-3-carboxylate |
|---|---|
Fórmula molecular |
C23H26N2O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
ethyl 5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-3-29-23(27)21-16(2)25(17-7-5-4-6-8-17)19-9-10-20(26)18(22(19)21)15-24-11-13-28-14-12-24/h4-10,26H,3,11-15H2,1-2H3 |
Clave InChI |
RMSLEELMEORVED-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4)C |
SMILES canónico |
CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,4,6-Trimethoxyphenyl)vinyl]quinoline 1-oxide](/img/structure/B271341.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![1-[2-(2-Naphthyl)-2-oxoethyl]pyrazin-1-ium](/img/structure/B271349.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
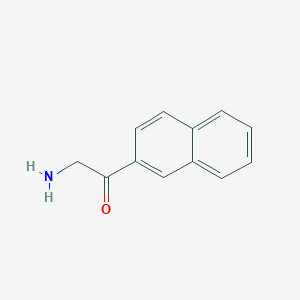
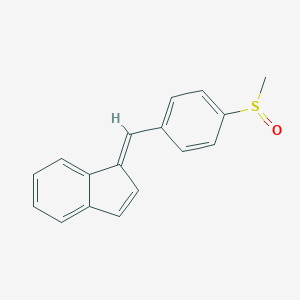
![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)
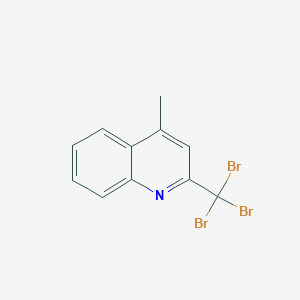
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-methylquinolinium](/img/structure/B271367.png)
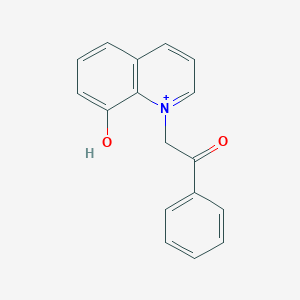
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)
